Ethyl 2,6-dioxocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC20401192
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O4 |
|---|---|
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | ethyl 2,6-dioxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3 |
| Standard InChI Key | ODTIRFKASKDBMG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(=O)CCCC1=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2,6-dioxocyclohexane-1-carboxylate, reflects its cyclohexane backbone substituted with two ketone groups at positions 2 and 6 and an ethyl ester at position 1. The structural formula (SMILES notation) and InChIKey ODTIRFKASKDBMG-UHFFFAOYSA-N further delineate its connectivity. The cyclohexane ring adopts a chair conformation, with the keto groups introducing torsional strain that enhances reactivity.
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | Ethyl 2,6-dioxocyclohexane-1-carboxylate |
| Hazard Statements | H315, H319, H335 (skin/eye/respiratory irritation) |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Features
Infrared (IR) spectroscopy reveals strong carbonyl stretches at (ester C=O) and (keto C=O) . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals: a triplet at for the ethyl methyl group, a quartet at for the ester oxygen-bound CH, and singlets for the keto-substituted cyclohexane protons.
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for ethyl 2,6-dioxocyclohexane-1-carboxylate are scarce, analogous compounds like 4,4-dimethyl-2,6-dioxocyclohexane-thiocarboxamides suggest potential pathways:
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Condensation Reactions: Cyclohexane-1,3-dione derivatives may react with ethyl chloroformate in the presence of a base (e.g., KOH) to introduce the ester group.
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Oxidation of Diols: Selective oxidation of dihydroxycyclohexane precursors using agents like Jones reagent could yield the diketone structure.
Optimization Challenges
The steric hindrance imposed by the 2,6-diketone arrangement complicates regioselective functionalization. Solvent choice (e.g., DMF for polar intermediates) and temperature control (typically 0–25°C) are critical to minimizing side reactions such as over-oxidation or ester hydrolysis .
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s keto groups participate in nucleophilic additions (e.g., Grignard reactions), while the ester group undergoes hydrolysis to carboxylic acids or transesterification. For example:
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Knoevenagel Condensation: Reacting with aldehydes to form α,β-unsaturated ketones.
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Paal-Knorr Pyrrole Synthesis: Cyclocondensation with primary amines to generate substituted pyrroles .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Cyclohexane Derivatives
The 2,6-diketone configuration in ethyl 2,6-dioxocyclohexane-1-carboxylate uniquely balances electronic activation and steric accessibility, enabling diverse reactivity unmatched by analogues.
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